Technical Whitepaper: 4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0)
Technical Whitepaper: 4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0)
Executive Summary
4,5-Diethoxybenzene-1,2-diamine (CAS 86723-14-0), often referred to as 4,5-diethoxy-o-phenylenediamine, is a critical electron-rich aromatic building block.[1][2] It serves as a primary scaffold in the synthesis of fused heterocyclic systems—specifically benzimidazoles, quinoxalines, and porphyrazines—which are ubiquitous in kinase inhibitor drug discovery and materials science (e.g., Covalent Organic Frameworks).[1]
Critical Technical Insight: The utility of this compound is frequently compromised by its high susceptibility to oxidation.[1] The electron-donating ethoxy groups at positions 4 and 5 significantly increase the electron density of the aromatic ring, making the 1,2-diamine moiety prone to rapid oxidation into dark purple quinone diimines or polymerized aggregates upon air exposure.[1] Successful utilization requires strict adherence to anaerobic handling protocols.[1]
Physicochemical Profile
The compound exists in two primary forms: the free base (reactive, unstable) and the dihydrochloride salt (stable storage form). Researchers must distinguish between these forms when calculating stoichiometry.
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 86723-14-0 | 131076-14-7 |
| Formula | C₁₀H₁₆N₂O₂ | C₁₀H₁₆N₂O₂[1] · 2HCl |
| Molecular Weight | 196.25 g/mol | 269.17 g/mol |
| Appearance | Off-white / pale brown solid* | White to pale pink crystalline powder |
| Melting Point | 102–105 °C (Dec.) | >240 °C (Dec.) |
| Solubility | DCM, MeOH, DMSO, EtOAc | Water, MeOH, DMSO |
| pKa (Conjugate Acid) | ~4.5 (Amino group 1) | N/A |
| Stability | High Oxidation Risk (Air sensitive) | Stable (Hygroscopic) |
*Note: Any development of a deep purple or black color indicates significant oxidative degradation.[1]
Synthetic Routes & Purification
The synthesis of 4,5-diethoxybenzene-1,2-diamine typically proceeds via the reduction of its dinitro precursor.[1] The following protocol emphasizes the prevention of re-oxidation during workup, a common failure point in standard literature methods.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from commercially available 1,2-diethoxybenzene to the stable diamine salt.[1][3][4][5][6]
Validated Reduction Protocol (H₂/Pd-C Method)
Context: Catalytic hydrogenation is cleaner than SnCl₂ reduction but requires rigorous exclusion of oxygen during filtration.[1]
-
Preparation: Charge a flame-dried Schlenk flask with 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) and 10% Pd/C (5 wt% loading).
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Solvent: Add anhydrous MeOH or EtOH (degassed via sparging with Argon for 20 mins).
-
Reaction: Introduce H₂ (balloon or 1 atm line). Stir vigorously at RT for 4–12 hours. Monitor by TLC (Dinitro spot moves significantly; diamine stains strongly with Ninhydrin).
-
Critical Filtration Step:
-
Isolation:
Reactivity & Functionalization
The primary utility of CAS 86723-14-0 lies in its ability to form fused heterocycles.[1] The electron-donating ethoxy groups enhance the nucleophilicity of the amines, accelerating condensation reactions compared to unsubstituted o-phenylenediamine.[1]
Heterocycle Formation Pathways[1]
Figure 2: Divergent synthesis of Benzimidazoles (Kinase Inhibitors) and Quinoxalines (Materials/Dyes).[1]
Key Applications
-
Kinase Inhibitor Synthesis: The 4,5-diethoxy substitution pattern mimics the pharmacophore found in several EGFR and VEGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib, which typically use methoxy/ethoxy patterns to tune solubility and binding pocket fit).[1]
-
Fluorescent Derivatization: Used in HPLC analysis to tag
-keto acids (e.g., methylglyoxal) in biological samples.[1][7] The resulting quinoxaline derivatives are highly fluorescent, allowing femtomole-level detection.[1] -
COFs (Covalent Organic Frameworks): Reacts with multitopic aldehydes (e.g., triformylphloroglucinol) to form conductive 2D polymers.[1] The ethoxy chains act as "solubilizing tails" or spacers to prevent excessive stacking aggregation.
Handling, Stability & Safety
Self-Validating Safety Check: If your "white" powder turns purple upon opening the bottle, it has already degraded.[1]
-
Storage: Store the free base under Argon at -20°C. The HCl salt can be stored at 4°C but must be kept desiccated.
-
Handling: Always weigh the free base inside a glovebox or use rapid transfer techniques.
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Toxicity: Like most phenylenediamines, this compound is a potential skin sensitizer and irritant.[1] Avoid inhalation.
References
-
Cayman Chemical. (2025).[1][8] 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information. Link (Note: Methoxy analog serves as the primary reference for salt stability and handling protocols).
-
PubChem. (2025).[1] Compound Summary: 4,5-Dimethoxybenzene-1,2-diamine.[1][7][11][12] National Library of Medicine.[1] Link
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Nakamura, M., et al. (1987).[1] 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids. Chemical & Pharmaceutical Bulletin. Link (Foundational method for using electron-rich diamines in fluorescence detection).[1]
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McLellan, A.C., et al. (1992).[1] The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry. Link
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Santa Cruz Biotechnology. (2024).[1][13] 1,2-Diamino-4,5-ethoxybenzene hydrochloride Datasheet. Link
Sources
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- 4. Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene [benchchem.com]
- 5. researchgate.net [researchgate.net]
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